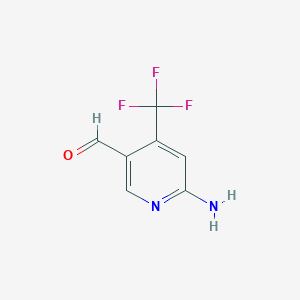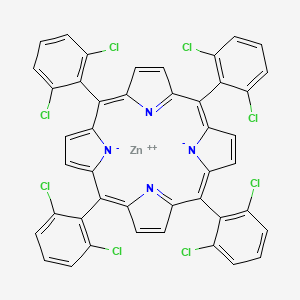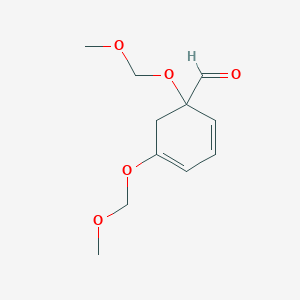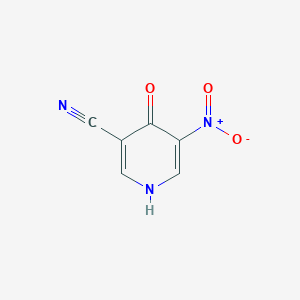
6-Amino-4-(trifluoromethyl)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-4-(trifluoromethyl)nicotinaldehyde: 6-(Trifluoromethyl)nicotinaldehyde , is a heterocyclic compound with the chemical formula C₇H₄F₃NO It features a pyridine ring substituted with an amino group and a trifluoromethyl (CF₃) group at different positions
Métodos De Preparación
a. Synthetic Routes: The synthesis of 6-Amino-4-(trifluoromethyl)nicotinaldehyde involves several steps. One common synthetic route is as follows:
Formation of Intermediate 6-(Trifluoromethyl)pyridin-3-ylmethanol:
b. Industrial Production Methods: Industrial-scale production methods for this compound may involve modifications of the synthetic route described above. specific details regarding large-scale production are proprietary and may vary depending on the manufacturer.
Análisis De Reacciones Químicas
6-Amino-4-(trifluoromethyl)nicotinaldehyde can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions.
Reduction: Reduction processes are also possible.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: The major products formed during these reactions will vary based on the specific reaction conditions.
Aplicaciones Científicas De Investigación
a. Chemistry:
Building Block: Researchers use 6-Amino-4-(trifluoromethyl)nicotinaldehyde as a building block for the synthesis of more complex molecules.
Fluorinated Ligands: Its trifluoromethyl group makes it valuable for ligand design in coordination chemistry.
Drug Discovery: The compound’s unique structure may inspire drug design efforts.
Biological Studies: Researchers investigate its interactions with biological targets.
Agrochemicals: It may find applications in crop protection chemicals.
Materials Science: Its fluorinated moiety could contribute to novel materials.
Mecanismo De Acción
The exact mechanism by which 6-Amino-4-(trifluoromethyl)nicotinaldehyde exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparación Con Compuestos Similares
While 6-Amino-4-(trifluoromethyl)nicotinaldehyde is unique due to its trifluoromethyl substitution, similar compounds include:
4-Amino-6-(trifluoromethyl)nicotinaldehyde: (CAS#: 1289175-65-0), which shares some structural features.
Propiedades
Fórmula molecular |
C7H5F3N2O |
|---|---|
Peso molecular |
190.12 g/mol |
Nombre IUPAC |
6-amino-4-(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)5-1-6(11)12-2-4(5)3-13/h1-3H,(H2,11,12) |
Clave InChI |
CRCWQWXTXUYZRI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1N)C=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1R,2R)-2-Aminocyclohexyl]-N'-(9R)-cinchonan-9-ylthiourea](/img/structure/B12098474.png)


![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,26-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B12098496.png)





![tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12098539.png)


![[(1,2,5,6-eta)-1,5-Cyclooctadiene][(4S)-2-[(5R)-6-(diphenylphosphino-kappaP)spiro[4.4]nona-1,6-dien-1-yl]-4,5-dihydro-4-phenyloxazole-kappaN3]-(-)-Iridium(I) Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B12098564.png)

